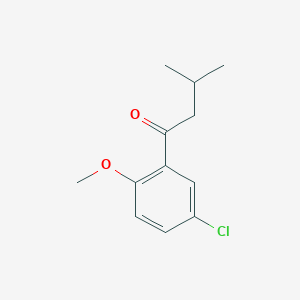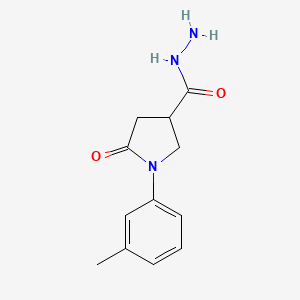
3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole
Vue d'ensemble
Description
3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole is a complex organic compound with the molecular formula C7HCl3FIN2. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to an indazole ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields .
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The interaction of indazole compounds with their targets often results in changes that contribute to their medicinal properties .
Biochemical Pathways
Indazole compounds are known to interact with various biochemical pathways, contributing to their wide range of medicinal applications .
Result of Action
The wide range of medicinal applications of indazole compounds suggests that they have significant molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole typically involves multi-step organic reactions. One common method is the halogenation of an indazole precursor. The process may include:
Chlorination: Introduction of chlorine atoms at specific positions on the indazole ring using reagents like thionyl chloride or chlorine gas.
Fluorination: Addition of a fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Iodination: Incorporation of an iodine atom using iodine monochloride (ICl) or other iodine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole is utilized in diverse scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,7-Trichloro-4-fluoro-6-bromo-2H-indazole: Similar structure but with a bromine atom instead of iodine.
3,5,7-Trichloro-4-fluoro-6-chloro-2H-indazole: Contains an additional chlorine atom instead of iodine.
3,5,7-Trichloro-4-fluoro-6-methyl-2H-indazole: Features a methyl group instead of iodine.
Uniqueness
The uniqueness of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole lies in its specific combination of halogen atoms, which imparts distinct chemical and biological properties. The presence of iodine, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3FIN2/c8-2-4(11)1-6(3(9)5(2)12)13-14-7(1)10/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZRYDQUTXBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1C(=C(C(=C2F)Cl)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694553 | |
| Record name | 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-59-2 | |
| Record name | 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)











